molecular formula C15H8ClFO2 B14835556 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one

2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one

Cat. No.: B14835556
M. Wt: 274.67 g/mol
InChI Key: ZRKQHHNVLRRZFQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, characterized by the presence of a chlorophenyl and a fluoro group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 6-fluoro-2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromenone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved often include the modulation of signaling cascades and the regulation of gene expression.

Comparison with Similar Compounds

    2-(3-Chlorophenyl)-4H-chromen-4-one: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

    6-Fluoro-4H-chromen-4-one: Lacks the chlorophenyl group, leading to different interaction profiles with biological targets.

    2-Phenyl-6-fluoro-4H-chromen-4-one: Similar structure but without the chlorine atom, which can influence its pharmacokinetic properties.

Uniqueness: 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one is unique due to the presence of both chlorophenyl and fluoro groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-fluorochromen-4-one

InChI

InChI=1S/C15H8ClFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H

InChI Key

ZRKQHHNVLRRZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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